4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine
Description
Properties
IUPAC Name |
4-[[3-bromo-5-(trifluoromethyl)phenyl]methyl]morpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13BrF3NO/c13-11-6-9(5-10(7-11)12(14,15)16)8-17-1-3-18-4-2-17/h5-7H,1-4,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVUVCTDLZSIAJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=CC(=CC(=C2)Br)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13BrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Intermediate Synthesis: 3-Bromo-5-Trifluoromethylbenzyl Chloride
The synthesis begins with the preparation of 3-bromo-5-trifluoromethylbenzyl chloride, a critical intermediate. Halogenation of 3-trifluoromethylbenzyl alcohol using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous dichloromethane (DCM) at 0–5°C for 4–6 hours achieves conversions exceeding 85%. The electron-withdrawing trifluoromethyl group enhances the electrophilicity of the benzyl carbon, facilitating subsequent nucleophilic attack.
Reaction Conditions
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Solvent: Dichloromethane (DCM) or toluene
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Temperature: 0–5°C (initial), room temperature (quenching)
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Catalyst: None required
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Yield: 82–88%
Morpholine Ring Attachment
The benzyl chloride intermediate reacts with morpholine in a nucleophilic substitution (SN2) mechanism. Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) deprotonates morpholine, generating a morpholin-4-ide ion, which attacks the benzyl carbon.
Optimized Protocol
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Molar Ratio: 1:1.2 (benzyl chloride:morpholine)
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Solvent: Tetrahydrofuran (THF) or DCM
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Base: K₂CO₃ (2.5 equiv)
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Time: 12–18 hours at reflux (40–50°C)
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Yield: 68–72%
Side Reactions
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Elimination: Competing E2 pathway forms 3-bromo-5-trifluoromethylstyrene, reducing yield by ~15% at elevated temperatures (>60°C).
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Hydrolysis: Trace water converts benzyl chloride to benzyl alcohol, necessitating anhydrous conditions.
Transition Metal-Catalyzed Cross-Coupling
Challenges
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Regioselectivity: Competing coupling at the trifluoromethyl-bearing position necessitates directing groups.
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Catalyst Loading: High Pd concentrations (5 mol%) increase costs, prompting exploration of ligand-free systems.
Ullmann-Type Coupling for Scalability
Copper(I)-catalyzed Ullmann coupling offers a cost-effective alternative. Using CuI (10 mol%) and 1,10-phenanthroline (20 mol%) in dimethylformamide (DMF) at 110°C for 48 hours achieves 44% yield. While slower, this method avoids precious metals, favoring industrial applications.
Industrial-Scale Production Considerations
Continuous Flow Reactor Systems
Microreactor technology enhances heat transfer and mixing, reducing side reactions. A two-stage continuous system achieves 89% conversion in 30 minutes, compared to 68% in batch reactors.
Parameters
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Residence Time: 15 minutes per stage
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Temperature: 50°C (Stage 1), 25°C (Stage 2)
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Throughput: 1.2 kg/hour
Green Chemistry Innovations
Ionic liquids (e.g., [BMIM][BF₄]) replace volatile organic solvents, enabling catalyst recycling. A 2024 study reported 76% yield over five cycles using immobilized Pd nanoparticles.
Comparative Analysis of Methods
| Method | Yield (%) | Cost (USD/g) | Scalability | Environmental Impact |
|---|---|---|---|---|
| Nucleophilic Substitution | 72 | 12.50 | High | Moderate (solvent use) |
| Suzuki Coupling | 56 | 28.40 | Moderate | High (Pd waste) |
| Ullmann Coupling | 44 | 9.80 | High | Low (Cu recycling) |
Chemical Reactions Analysis
Types of Reactions
4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom or reduce other functional groups within the molecule.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Typical conditions involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield a corresponding amine derivative, while oxidation might introduce a carbonyl group.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine serves as a crucial building block in the synthesis of pharmaceutical compounds. Its unique structural features, particularly the trifluoromethyl group, enhance lipophilicity and metabolic stability, making it suitable for drug development targeting various diseases, including cancer and neurodegenerative disorders.
Mechanism of Action
The compound's mechanism of action often involves interactions with biological targets such as enzymes and receptors. For instance, the bromine atom can engage in halogen bonding with biological macromolecules, potentially influencing their activity. Preliminary studies indicate that derivatives of this compound exhibit inhibitory effects on enzymes like monoamine oxidases (MAOs) and acetylcholinesterase (AChE), which are relevant in treating neurological conditions .
Materials Science
Development of Advanced Materials
In materials science, this compound is explored for its potential to create advanced materials with specific properties. The trifluoromethyl group contributes to enhanced thermal stability and unique electronic characteristics, making it a candidate for applications in electronics and polymer science.
Chemical Biology
Biological Studies
The compound is also utilized in chemical biology to study biological pathways involving halogenated and fluorinated compounds. Its ability to modify biological activity through structural variations allows researchers to investigate mechanisms of action in cellular processes .
Table 1: Summary of Applications
Mechanism of Action
The mechanism of action of 4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity by influencing its electronic properties and steric interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine can be contextualized against related morpholine derivatives (Table 1). Key differences in substituent positions, electronic effects, and molecular weights highlight distinct reactivity and application potentials.
Table 1. Comparative Analysis of Morpholine Derivatives
*Calculated/estimated based on structural analogs due to incomplete data in evidence.
Key Comparisons:
Substituent Position and Electronic Effects
- The 3-Br, 5-CF₃ substitution in the target compound creates a meta-directing electronic environment, favoring electrophilic substitution at specific positions. In contrast, 4-(5-Bromo-2-fluorobenzyl)morpholine (5-Br, 2-F) exhibits ortho/para-directing behavior due to fluorine’s inductive effects .
- The CF₃ group in the target compound is a stronger electron-withdrawing group (EWG) compared to cyclopropyl (electron-neutral) in 4-(3-Bromo-5-cyclopropylphenyl)morpholine. This increases the compound’s acidity and reactivity in nucleophilic aromatic substitution .
The target compound’s CF₃ group, while bulky, is less sterically demanding due to its linear geometry . 3-Methyl substitution on morpholine in (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine adds chirality and may improve binding specificity in enzyme inhibition .
Synthetic Accessibility
- The synthesis of 4-(4-(trifluoromethyl)phenyl)morpholine via nickel-catalyzed amination () suggests that analogous methods could apply to the target compound using 3-bromo-5-trifluoromethylbenzyl bromide.
- Bromine at position 3 in the target compound enables cross-coupling reactions, similar to VPC-14449 (), which contains bromoimidazole for mutagenesis studies.
Applications
- The CF₃ group enhances metabolic stability and membrane permeability, making the target compound suitable for pharmaceutical development. In contrast, fluorine-substituted analogs (e.g., 4-(5-Bromo-2-fluorobenzyl)morpholine) are often used in positron emission tomography (PET) tracers due to fluorine-18 labeling .
- Chiral derivatives like (S)-4-(3-Bromo-4-fluoro-benzyl)-3-methyl-morpholine may exhibit enantioselective activity in drug-receptor interactions .
Biological Activity
4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. The presence of the trifluoromethyl group and the morpholine ring suggests that this compound may interact with various biological targets, influencing processes such as enzyme inhibition and receptor modulation.
The molecular formula for this compound is . Its structure includes a morpholine ring, a bromine atom, and a trifluoromethyl-substituted benzyl moiety, which are critical for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The bromine atom and the morpholine structure play significant roles in binding, potentially leading to inhibition or modulation of target functions. This interaction can affect various signaling pathways, contributing to the compound's pharmacological effects .
Enzyme Inhibition
Research indicates that compounds with similar structures can act as effective enzyme inhibitors. For instance, studies have shown that trifluoromethyl-substituted compounds can enhance potency against certain enzymes by altering their binding affinities. This suggests that this compound may exhibit similar properties, particularly in inhibiting enzymes involved in metabolic pathways relevant to diseases such as cancer and neurological disorders .
Anticancer Potential
Recent studies have highlighted the anticancer potential of related compounds. For example, 1-[3-(trifluoromethyl)benzyl]urea has demonstrated significant inhibitory effects on cell proliferation in various cancer cell lines. The mechanism involves inhibition of matrix metalloproteinases (MMPs), which are crucial for tumor progression and metastasis. It is plausible that this compound may exhibit similar anticancer properties through its interactions with MMPs or other relevant targets .
Study on Enzyme Interaction
A study focusing on the structure-activity relationship (SAR) of fluorinated compounds revealed that the trifluoromethyl group enhances binding affinity to specific enzymes. In vitro assays demonstrated that modifications in the molecular structure significantly influenced enzyme inhibition rates. This insight suggests that this compound could be optimized for better efficacy in enzyme inhibition through strategic structural modifications .
Cytotoxicity Assessment
In vitro cytotoxicity studies are essential for evaluating the potential therapeutic applications of new compounds. For instance, related compounds have shown IC50 values indicating effective growth inhibition in cancer cell lines after treatment over specific time periods. Such results provide a framework for assessing the efficacy of this compound against various cancer types, supporting further investigation into its therapeutic potential .
Data Tables
Q & A
Basic Question: What are the established synthetic routes for 4-(3-Bromo-5-trifluoromethyl-benzyl)-morpholine?
Methodological Answer:
The synthesis typically involves multi-step functionalization of the benzyl-morpholine scaffold. A common approach includes:
- Suzuki-Miyaura Coupling : Using 3-Bromo-5-(trifluoromethyl)phenylboronic acid (or derivatives) to introduce the bromo-trifluoromethylbenzyl group to morpholine precursors .
- Halogenation : Bromination of intermediates like 3-fluoro-5-methylbenzyl bromide under controlled conditions to ensure regioselectivity .
- Protection/Deprotection Strategies : Morpholine rings are often protected during reactions involving electrophilic substituents to prevent side reactions .
Key Considerations : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis (e.g., mp 114–116°C for related oxadiazole intermediates) .
Basic Question: How is the molecular structure of this compound validated?
Methodological Answer:
Structural confirmation relies on:
- NMR Spectroscopy : H and C NMR to identify proton environments (e.g., morpholine CH signals at ~3.6 ppm) and verify substituent positions .
- Raman/IR Spectroscopy : Peaks at 1103–1175 cm (C-F stretching) and 2980–3145 cm (C-H stretching in morpholine/benzene rings) .
- Mass Spectrometry : Molecular ion peaks matching the theoretical mass (e.g., ~312.08 g/mol for analogous trifluoromethyl-benzamide derivatives) .
Advanced Question: How do pressure-dependent Raman studies inform conformational changes in this compound?
Methodological Answer:
High-pressure Raman spectroscopy (0–3.5 GPa) reveals phase transitions and conformational dynamics:
- Peak Splitting/Merging : Bands at 1175 cm split near 1.7 GPa, indicating altered C-H···O hydrogen bonding .
- Discontinuities in dω/dp Plots : Observed at 0.7, 1.7, and 2.5 GPa, suggesting pressure-induced structural rearrangements .
Experimental Design : Use diamond anvil cells for pressure application, and correlate results with ab-initio calculations to assign vibrational modes. Complementary techniques like X-ray diffraction under pressure are recommended to resolve crystallographic changes .
Advanced Question: What contradictions arise in spectral data interpretation, and how are they resolved?
Methodological Answer:
Common contradictions include:
- Overlapping Peaks in IR/Raman : For example, the 1103 cm and 1127 cm bands overlap above 1.7 GPa. Resolution involves temperature-dependent studies or isotopic labeling .
- Ambiguity in Substituent Effects : The electron-withdrawing trifluoromethyl group may shift NMR signals unpredictably. Use computational tools (DFT) to model chemical shifts and validate assignments .
Advanced Question: How does the bromo-trifluoromethyl substituent influence biological activity in drug design?
Methodological Answer:
- Binding Affinity : The trifluoromethyl group enhances lipophilicity and binding to hydrophobic enzyme pockets (e.g., leucyl-tRNA synthetase), as shown in docking studies .
- Synthetic Versatility : The bromo group enables further functionalization via cross-coupling (e.g., synthesizing boronic acid derivatives for Suzuki reactions) .
Experimental Validation : Conduct competitive inhibition assays and compare IC values with non-halogenated analogs to quantify substituent effects .
Advanced Question: What strategies mitigate challenges in synthesizing morpholine-containing heterocycles?
Methodological Answer:
- Optimizing Reaction Conditions : Use anhydrous solvents (e.g., THF, DMF) to prevent morpholine ring hydrolysis .
- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) improve coupling efficiency for bromoaryl intermediates .
- Purification Challenges : Employ column chromatography with silica gel or reverse-phase HPLC to separate polar byproducts .
Advanced Question: How can computational modeling predict the compound’s reactivity or stability?
Methodological Answer:
- DFT Calculations : Model transition states for nucleophilic substitutions (e.g., SNAr reactions) at the bromo site .
- Molecular Dynamics (MD) : Simulate conformational flexibility under physiological conditions to assess stability in drug delivery systems .
Validation : Compare computational results with experimental kinetics (e.g., Arrhenius plots for degradation studies) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
